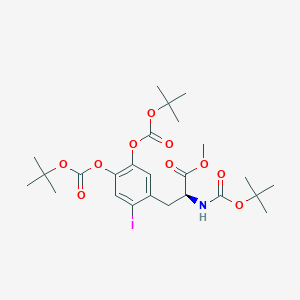

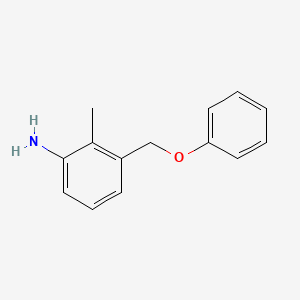

2-Methyl-3-(phenoxymethyl)aniline

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Synthesis of Bioactive Compounds

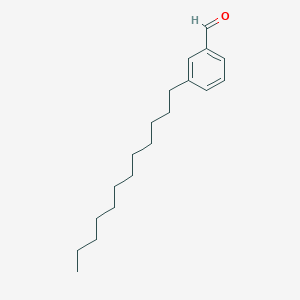

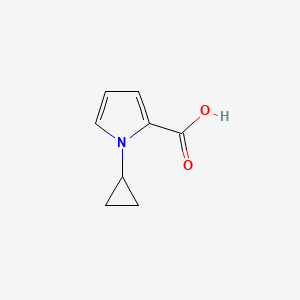

“2-Methyl-3-(phenoxymethyl)aniline” is a valuable intermediate in medicinal chemistry for the synthesis of bioactive compounds. Its unique structure allows for the creation of Schiff bases, which are crucial in developing pharmaceuticals with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s ability to undergo facile reactions with aldehydes or ketones to form Schiff bases makes it a versatile tool in drug discovery and design.

Material Science: Advanced Polymer Synthesis

In material science, “2-Methyl-3-(phenoxymethyl)aniline” finds applications in the synthesis of advanced polymers. Its phenyl ring can be incorporated into polymer chains to modify physical properties such as thermal stability, mechanical strength, and chemical resistance. This makes it an essential component in creating high-performance materials for various industrial applications.

Organic Synthesis: N-Alkylation Reactions

This compound plays a significant role in organic synthesis, particularly in N-alkylation reactions. It can be used to introduce methyl groups into aniline derivatives, a transformation that is often employed to increase the lipophilicity of compounds, thereby enhancing their biological accessibility . The methylation process is facilitated by modern hydrogen autotransfer reactions, providing a greener alternative to traditional methods.

Catalysis: Transition Metal-Catalyzed Processes

“2-Methyl-3-(phenoxymethyl)aniline” is also instrumental in catalysis, especially in transition metal-catalyzed processes. It can act as a ligand for cyclometalated ruthenium complexes, which are effective catalysts for the methylation of anilines with methanol. These catalytic systems are valuable for their mild reaction conditions and practicality in various synthetic applications .

Pharmacology: Development of Therapeutic Agents

The structural features of “2-Methyl-3-(phenoxymethyl)aniline” make it suitable for developing therapeutic agents. Its incorporation into Schiff base metal complexes has been shown to enhance and improve the biological activities of these compounds, leading to potential applications in treating diseases such as tuberculosis, malaria, and diabetes .

Green Chemistry: Sustainable Chemical Processes

Lastly, the compound’s relevance in green chemistry cannot be overstated. It is involved in synthetic routes that aim for more sustainable and environmentally friendly chemical processes. This includes its use in reactions that minimize waste, avoid toxic reagents, and employ renewable resources, aligning with the principles of green chemistry to reduce the environmental impact of chemical manufacturing .

Mecanismo De Acción

Target of Action

It is known that aniline and its derivatives are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura cross-coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .

Biochemical Pathways

It is known that the suzuki–miyaura cross-coupling reaction, in which aniline derivatives are often used, plays a crucial role in the synthesis of various organic compounds .

Pharmacokinetics

Aniline and its derivatives are known to undergo metabolic activation via n-hydroxylation .

Result of Action

Aniline and its derivatives are known to be involved in the formation of new carbon-carbon bonds through the suzuki–miyaura cross-coupling reaction .

Action Environment

The action, efficacy, and stability of 2-Methyl-3-(phenoxymethyl)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant to various functional groups .

Propiedades

IUPAC Name |

2-methyl-3-(phenoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-12(6-5-9-14(11)15)10-16-13-7-3-2-4-8-13/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOUJMKWJRFKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(phenoxymethyl)aniline | |

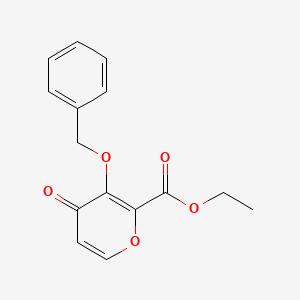

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)

![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)

![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)

![5-(Trifluoromethyl)-5-phenyl-2,5-dihydro-4-[2-[5-[2-[4-(dibutylamino)-2-(benzyloxy)phenyl]ethenyl]thiophene-2-yl]ethenyl]-2-(dicyanomethylene)furan-3-carbonitrile](/img/structure/B1518082.png)